molecular formula C13H22O B6303546 (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol CAS No. 1799570-99-2

(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol

Cat. No.: B6303546
CAS No.: 1799570-99-2
M. Wt: 194.31 g/mol
InChI Key: GVPSJAHLCUOGFK-ONEGZZNKSA-N
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Description

(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a methanol group and a methylpentene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.

    Introduction of the Methylpentene Side Chain: The methylpentene side chain can be introduced via a Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with an appropriate aldehyde or ketone.

    Addition of the Methanol Group: The final step involves the addition of the methanol group to the cyclohexene ring, which can be achieved through a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexene ring or the methylpentene side chain to single bonds. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexene ring or the side chain are replaced with other groups. Halogenation using reagents like bromine or chlorine is a common example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Bromine (Br2), Chlorine (Cl2)

Major Products

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated compounds

Scientific Research Applications

(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)ethanol
  • (E)-4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)propane
  • (E)-4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)butanol

Uniqueness

(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol is unique due to its specific structural features, such as the combination of a cyclohexene ring with a methanol group and a methylpentene side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-4-methylpent-2-enyl]cyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h3-4,6,11,13-14H,5,7-10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSJAHLCUOGFK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCC1=CCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CC1=CCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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